Losmapimod-d6 is classified as a small molecule pharmaceutical compound. It is derived from losmapimod, which was initially developed by GlaxoSmithKline and later acquired by Fulcrum Therapeutics. The compound is notable for its selective inhibition of p38 MAPK pathways, which are implicated in inflammatory processes and muscle degeneration .
The synthesis of losmapimod-d6 involves the incorporation of deuterium atoms into the losmapimod structure. This process typically employs methods such as:
The technical details of these synthesis methods are crucial for producing losmapimod-d6 with consistent isotopic labeling, which is essential for pharmacokinetic studies .
Losmapimod-d6 maintains a similar molecular framework to losmapimod, with the primary difference being the presence of deuterium. The molecular formula for losmapimod is , while losmapimod-d6 would have a formula reflecting the deuterated hydrogen atoms.
Losmapimod-d6 undergoes various chemical reactions that are relevant to its function as a MAPK inhibitor. Key reactions include:
Technical details regarding these reactions are essential for understanding how losmapimod-d6 interacts with biological systems and its potential therapeutic effects .
The mechanism of action for losmapimod-d6 involves:
Data from clinical trials indicate that while losmapimod has not consistently demonstrated efficacy across all indications, it has shown potential in improving certain structural and functional outcomes in patients with FSHD .
Relevant data on these properties can inform formulation strategies for drug delivery systems .
Losmapimod-d6 is primarily utilized in scientific research settings to study the pharmacokinetics and pharmacodynamics of losmapimod without interference from natural isotopes. Its applications include:
Losmapimod (chemical name: 6-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)pyridine-3-carboxamide) is a selective p38α/β mitogen-activated protein kinase (MAPK) inhibitor. Its deuterated analog, Losmapimod-d6, incorporates six deuterium atoms (²H or D) at specific methyl and alkyl positions, as shown in Figure 1 below. Isotopic labeling occurs at:
Deuteration alters molecular mass (from 383.467 g/mol to 389.52 g/mol) but preserves the core structure and pharmacological target affinity. The strategic placement of deuterium aims to enhance metabolic stability by reducing susceptibility to cytochrome P450 (CYP)-mediated oxidation at these sites, leveraging the kinetic isotope effect (KIE) [1].
Figure 1: Structure of Losmapimod-d6
F │ O═C─NH─c-C₃H₅ │ ┌─┐ │ │-C₆H₅-(CD₃) └─┘ │ ┌─────────────┐ │ │ O═C─NH─C(CH₃)₂CD₃ → O═C─NH─C(CD₃)₃
The synthesis of Losmapimod-d6 employs deuterated building blocks and catalytic deuteration techniques:
Pathway 1: Deuteration of Advanced Intermediates
Pathway 2: Direct H/D Exchange
Table 1: Key Synthetic Steps and Yields
Step | Reagents/Conditions | Deuterated Product | Yield |
---|---|---|---|
Methyl deuteration | (CD₃CO)₂O, Pd/C, 120°C, 12h | 3-fluoro-2-(trideuteriomethyl)aniline | 92% |
Neopentylamine deuteration | D₂O, Pt/C, 100°C, 24h | 2,2-bis(trideuteriomethyl)propan-1-amine | 85% |
Final coupling | EDC·HCl, DIPEA, CH₂Cl₂, RT | Losmapimod-d6 | 76% |
Deuterium incorporation and structural integrity are confirmed using:
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
Table 2: Key NMR Chemical Shifts
Group | ¹H NMR (non-deuterated) | ¹³C NMR (deuterated) |
---|---|---|
Phenyl -CH₃ | δ 2.25 (s, 3H) | Not observed |
Neopentyl -C(CH₃)₃ | δ 1.05 (s, 9H) | δ 31.2 (t, J=20 Hz) |
Losmapimod-d6 retains similar bulk properties to its non-deuterated counterpart but exhibits enhanced stability:
Key Properties
Stability Studies
Table 3: Stability Comparison Under Accelerated Conditions
Condition | Losmapimod-d6 (Remaining %) | Losmapimod (Remaining %) |
---|---|---|
40°C/75% RH, 4 weeks | 99.2% | 97.1% |
0.1N HCl, 24h, 37°C | 98.5% | 98.0% |
Human liver microsomes, 1h | 95.8% | 82.3% |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: